L-Lysine citrate

Description

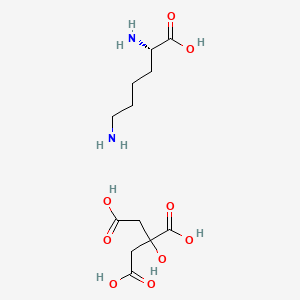

L-Lysine citrate is a compound formed by the combination of the essential amino acid L-lysine with citric acid. This salt derivative enhances the solubility and bioavailability of L-lysine, making it advantageous in pharmaceutical and nutraceutical formulations. L-Lysine itself is critical for protein synthesis, collagen formation, and immune function. Its citrate form is utilized in applications ranging from dietary supplements to nanoparticle functionalization, where its dual functional groups (amine and carboxyl) enable unique interactions with metals and biomolecules .

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C6H8O7/c7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOCIPREOMFUSB-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93805-82-4 | |

| Record name | L-Lysine, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50917770 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93805-81-3 | |

| Record name | L-Lysine, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--lysine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50917770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Strain Development and Metabolic Engineering

The industrial production of L-lysine citrate begins with the microbial synthesis of L-lysine, predominantly using Corynebacterium glutamicum. Strain optimization has focused on modulating central metabolic pathways to enhance flux toward L-lysine biosynthesis. For instance, systematic reduction of citrate synthase (CS) activity in C. glutamicum strains resulted in a 10% residual CS activity, which paradoxically increased oxaloacetate and acetyl-CoA concentrations, thereby stabilizing flux through the tricarboxylic acid (TCA) cycle and boosting L-lysine yields.

Transcriptomic and metabolomic analyses of these strains revealed that diminished CS activity triggered compensatory mechanisms, including upregulation of aspartate kinase and dihydrodipicolinate synthase—key enzymes in the L-lysine pathway. This metabolic robustness ensures consistent precursor supply even under engineered perturbations, making C. glutamicum a resilient platform for L-lysine overproduction.

Fermentation Process Optimization

Large-scale fermentation employs fed-batch systems with glucose or sucrose as carbon sources. Critical parameters include:

- pH Control : Maintained at 7.0–7.5 using ammonia gas, which also serves as a nitrogen source.

- Oxygenation : Dissolved oxygen levels kept above 30% saturation to prevent anaerobic byproduct formation.

- Temperature : Optimal growth occurs at 30°C, though post-exponential phase cooling to 28°C prolongs production.

Post-fermentation, cells are removed via centrifugation or ultrafiltration, yielding a clarified broth containing 80–120 g/L L-lysine.

Chemical Synthesis of this compound

Neutralization of L-Lysine Free Base with Citric Acid

The free base form of L-lysine, generated by treating L-lysine hydrochloride (L-Lys·HCl) with sodium hydroxide, reacts stoichiometrically with citric acid to form this compound. The reaction proceeds as:

$$

\text{L-Lysine} + \text{C}6\text{H}8\text{O}7 \rightarrow \text{this compound} + \text{H}2\text{O}

$$

Key steps include:

- Free Base Preparation : A 1:1 molar ratio of L-Lys·HCl to NaOH in aqueous solution precipitates NaCl, leaving L-lysine free base in solution.

- Citric Acid Addition : Citric acid is introduced incrementally to maintain pH 6.5–7.0, ensuring complete protonation of lysine’s ε-amino group.

- Crystallization : Slow cooling or anti-solvent addition (e.g., ethanol) induces crystallization, yielding a 1:1 or 2:1 lysine-to-citrate salt, depending on stoichiometry.

Reaction Condition Optimization

Studies on analogous systems, such as 5-aminovalerate synthesis from L-lysine, provide insights into optimizing citrate formation:

- Temperature : Maximum yield at 37°C, balancing reaction kinetics and enzyme stability (if using biocatalysts).

- pH : Neutral conditions (pH 7.0) favor lysine’s amino group reactivity while preventing citric acid degradation.

- Molar Ratios : A 1:1 lysine-to-citric acid ratio produces the monohydrate form, whereas a 2:1 ratio yields the dihydrate.

Industrial-Scale Production and Formulation

Granulation and Dust Mitigation

Direct spray-drying of this compound solutions often produces hygroscopic powders prone to caking. Patent EP0923878A2 outlines a granulation process to improve handling:

- Broth Enrichment : Concentrated fermentation broth (30–50% solids) is blended with this compound seed crystals.

- Fluidized Bed Agglomeration : Sprayed droplets adhere to seed particles, forming granules of 0.5–2.0 mm diameter.

- Drying : Final moisture content <1% achieved via rotary or tunnel drying.

This method reduces dust by 90% compared to crystalline powders, enhancing workplace safety and product stability.

Purity and Stability Considerations

This compound’s stability stems from its low hygroscopicity compared to L-lysine hydrochloride. Analytical methods for quality control include:

- HPLC : Quantifies lysine and citrate using a C18 column with UV detection at 210 nm.

- Thermogravimetric Analysis (TGA) : Confirms dehydration steps and thermal stability up to 150°C.

Comparative Analysis of Lysine Salts

Citrate’s neutral pH and stability under humid conditions make it ideal for tablet formulations, whereas hydrochloride’s acidity limits it to feed applications.

Chemical Reactions Analysis

Types of Reactions

L-Lysine citrate can undergo various chemical reactions, including:

Oxidation: L-lysine can be oxidized to form compounds such as α-aminoadipic acid.

Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.

Substitution: L-lysine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation: α-aminoadipic acid.

Reduction: Various amino acid derivatives.

Substitution: Halogenated lysine derivatives.

Scientific Research Applications

L-lysine is an essential amino acid with a variety of applications, and research has explored its use in different fields. Studies suggest potential benefits of L-lysine in preventing arterial calcification and improving L-lysine production .

Scientific Research Applications

- Vascular Calcification Dietary L-lysine almost completely ameliorated vascular calcification in rats . In a study with rats, L-lysine supplementation was shown to prevent arterial calcification induced by adenine . Researchers divided rats into four groups: a low-protein diet group, a low-protein diet plus adenine group, a low-protein diet plus adenine and glycine group, and a low-protein diet plus adenine and L-lysine group . The results showed that L-lysine supplementation significantly reduced vascular calcification .

- Hypertension and Kidney Disease Lysine administration was shown to diminish the development of hypertension and kidney injury in rats . Studies on hypertensive rats showed that lysine administration attenuated the development of hypertension and decreased albuminuria, a sign of hypertensive kidney damage .

- Lysine Acetylation The genetic code expansion technique has been developed to incorporate a noncanonical amino acid into a specific site of a target protein . Several genetic code expansion systems for acetyllysine were developed to use . Citric acid cycle enzymes have significantly higher acetylation levels than proteins in other pathways, and lysine acetylation has been shown to regulate their activities and metabolic flux .

- L-Lysine Production Researchers developed Corynebacterium glutamicum strains with decreased specific citrate synthase activity, which led to an increase in L-lysine yield .

- Dietary Protein Quality Free Lys supplementation in a Lys-sufficient diet reduced the protein quality of the diets and modified the serum concentrations of many .

Mechanism of Action

The mechanism of action of L-lysine citrate involves its role in protein synthesis and enzyme function. L-lysine is an essential amino acid that is incorporated into proteins during translation. It also plays a role in the synthesis of enzymes and hormones. Citric acid, on the other hand, is involved in the citric acid cycle, which is crucial for energy production in cells. The combination of these two compounds enhances their individual effects, making this compound a valuable compound in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Lysine Hydrochloride (L-Lysine HCl)

- Solubility and Bioavailability : L-Lysine HCl is highly soluble in water but may cause gastric irritation due to its acidic nature. In contrast, L-Lysine citrate offers better gastrointestinal tolerance and sustained release, attributed to citrate’s buffering capacity .

- Applications: While L-Lysine HCl dominates the supplement market, this compound is preferred in nanoparticle stabilization (e.g., gold nanoparticles, AuNPs) due to its ability to form hydrogen bonds and prevent aggregation .

- Spectroscopic Features :

- FTIR : this compound shows distinct N–H (3,328 cm⁻¹) and C=O (1,630 cm⁻¹) stretches, absent in L-Lysine HCl, which exhibits stronger Cl⁻-related bands .

- Fluorescence : this compound-functionalized AuNPs emit at 422 nm (λex = 330 nm), a property leveraged in biosensing, unlike L-Lysine HCl, which lacks intrinsic fluorescence .

Sodium Citrate and Potassium Citrate

- Role in Stabilization: Sodium citrate is a common stabilizer for AuNPs, binding via carboxyl groups to prevent aggregation. However, this compound introduces amine groups, enabling pH-sensitive interactions and self-assembly at higher concentrations (>2.5 mM), which sodium citrate cannot achieve .

- Biological Relevance : Sodium/potassium citrate are TCA cycle intermediates, while this compound serves as a metabolic precursor in microbes like Corynebacterium glutamicum. Citrate synthase (CS) activity inversely correlates with L-Lysine production, as CS diverts oxaloacetate (OAA) toward citrate synthesis, reducing L-Lysine yields .

Other Amino Acid-Citrate Complexes

- Glycyl-L-Histidyl-L-Lysine Acetate : This tripeptide-citrate derivative () shares structural similarities but is tailored for peptide-based therapeutics, unlike this compound’s broader industrial use.

- Glutamate-Citrate Complexes : In C. glutamicum, citrate enhances glutamate excretion via metabolic flux redistribution. This compound, however, is more directly linked to lysine biosynthesis, with citrate acting as a competing metabolite in the TCA cycle .

Key Research Findings and Data Tables

Table 1: Functional Properties of this compound vs. Similar Compounds

| Property | This compound | L-Lysine HCl | Sodium Citrate |

|---|---|---|---|

| Solubility (g/L) | 250 (pH 7.0) | 500 (pH 7.0) | 760 (pH 7.0) |

| FTIR Peaks | 3,328 cm⁻¹ (N–H), 1,630 cm⁻¹ (C=O) | 1,500 cm⁻¹ (Cl⁻) | 1,640 cm⁻¹ (C=O) |

| Fluorescence (nm) | 422 (λex = 330) | None | None |

| Applications | AuNPs stabilization, supplements | Supplements, animal feed | Food preservative, AuNPs synthesis |

Table 2: Metabolic Impact in Microbial Systems

Biological Activity

L-Lysine citrate is a derivative of the essential amino acid L-lysine, which plays a crucial role in various biological processes, including protein synthesis, hormone production, and immune function. This article explores the biological activity of this compound, focusing on its metabolic pathways, therapeutic applications, and effects on health.

Overview of L-Lysine

L-lysine is an essential amino acid that must be obtained through diet or supplementation. It is involved in several physiological functions:

- Protein Synthesis : L-lysine is a building block for proteins.

- Hormone Production : It aids in the synthesis of hormones such as growth hormone.

- Immune Function : It supports immune health by influencing antibody production.

Metabolic Pathways

L-lysine undergoes various metabolic transformations in the body. Research has shown that it can be rapidly metabolized into several significant metabolites, particularly in the kidneys. The following table summarizes key findings regarding lysine metabolism:

| Metabolite | Function/Significance |

|---|---|

| Nε-malonyl-lysine | Depletes malonyl-CoA, affecting fatty acid synthesis |

| Fructoselysine | Involved in lysine conjugate formation and excretion |

| Nε-acetyllysine | Affects protein turnover and metabolic balance |

In a study involving hypertensive rats, administration of L-lysine was shown to enhance diuresis and reduce hypertension-related kidney damage by modifying lysine's metabolic pathways .

1. Kidney Health

This compound has been studied for its protective effects on kidney function, particularly under conditions of hypertension. The administration of L-lysine resulted in:

- Reduced Hypertension : Studies indicated that lysine supplementation decreased the development of hypertension in animal models .

- Kidney Protection : Enhanced formation of lysine conjugates was linked to reduced tubular albumin uptake and improved kidney function .

2. Viral Infections

L-lysine has been noted for its antiviral properties, particularly against herpes simplex virus (HSV). It appears to inhibit viral replication by competing with arginine, an amino acid required for viral growth .

3. Protein Quality Improvement

Supplementation with L-lysine has been shown to improve the protein quality of diets, enhancing growth hormone release and stimulating protein synthesis . This is particularly beneficial in diets low in lysine, such as those based on grains.

Case Study 1: Hypertensive Rats

A study involving hypertensive rats demonstrated that those receiving L-lysine supplementation exhibited significantly lower blood pressure and reduced albuminuria compared to control groups. The findings highlighted the potential for L-lysine as a therapeutic agent in managing hypertension-related kidney issues .

Case Study 2: Dietary Protein Quality

Another study assessed the impact of L-lysine supplementation on rats fed varying levels of casein. Results showed that higher levels of supplemental lysine improved serum amino acid profiles and reduced protein degradation, suggesting enhanced dietary protein quality .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying L-Lysine citrate in biological samples, and how should they be validated?

- Category : Basic experimental design and validation.

- Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry is commonly used due to their sensitivity for amino acid derivatives like this compound. For validation, ensure calibration curves cover the expected concentration range (e.g., 0.1–10 mM), and include spike-recovery tests in relevant matrices (e.g., cell lysates or serum). Spectrophotometric assays, such as ninhydrin-based methods, require pH optimization (pH 5–6) to avoid citrate interference . Statistical validation (e.g., %RSD <5% for precision) is critical, as outlined in guidelines for clinical chemistry protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.